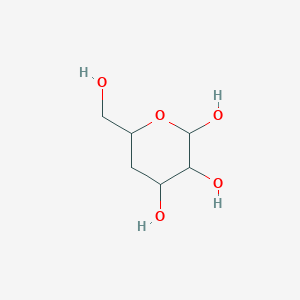

(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol

Beschreibung

Eigenschaften

IUPAC Name |

6-(hydroxymethyl)oxane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEMQQHXNOJATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C(C1O)O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Benzylation and Acylation-Based Routes

A foundational approach involves selective benzylation of glucose derivatives. For example, Koto et al. demonstrated that methyl α-D-glucopyranoside can undergo controlled benzylation using benzyl chloride (BnCl) and sodium hydride (NaH) at elevated temperatures (100°C) to yield partially protected intermediates. While this method primarily targets 2,4,6-tri-O-benzyl derivatives, analogous strategies can be adapted for (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol by adjusting protecting groups. Key steps include:

-

Protection : Sequential benzylation or acetylation to mask specific hydroxyl groups.

-

Functionalization : Introduction of hydroxymethyl via reductive amination or aldol condensation.

-

Deprotection : Catalytic hydrogenation or acidic hydrolysis to remove benzyl/acetyl groups.

A modified protocol from PMC8792249 achieved 61% yield for a related 3-OH glycosyl acceptor through optimized benzylation, though regioselectivity remains a challenge.

Enzymatic and Biocatalytic Approaches

Glycosidase-Catalyzed Transglycosylation

Advanced Organic Synthesis Techniques

Sonogashira Coupling and Cyclization

Ambeed’s protocol for ethynyl-linked glycosides employs palladium-catalyzed Sonogashira coupling (Pd(dppf)Cl₂, CuI, DIPEA). While designed for alkynyl derivatives, this method’s modularity allows incorporation of hydroxymethyl groups via propargyl alcohol intermediates. Yields range from 14–51%, depending on steric hindrance.

Oxidative Ring Contraction

ACS Chem. Rev. highlights oxidative ring contraction of pentono-1,4-lactones to form oxetanes. Adapting this for six-membered rings, triflates (e.g., 81–84 ) derived from D-xylo or D-ribo sugars undergo methanolysis to yield methyl oxetane-2-carboxylates (70–82% yield). Subsequent reduction (NaBH₄) could generate the target triol.

Comparative Analysis of Methods

*Theoretical estimate based on analogous systems.

Optimization and Industrial Scalability

Solvent and Catalyst Selection

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3R,4S,6S)-6-(Hydroxymethyl)oxan-2,3,4-triol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Aldehyde oder Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Alkohole zu bilden.

Substitution: Hydroxylgruppen können durch andere funktionelle Gruppen wie Halogenide oder Amine substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Aldehyde, Carbonsäuren.

Reduktion: Alkohole.

Substitution: Halogenide, Amine.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol exhibits several biological activities:

- Antioxidant Properties : It can scavenge free radicals, contributing to its potential health benefits.

- Anti-diabetic Effects : Some studies suggest it may help regulate blood sugar levels by influencing insulin sensitivity.

- Prebiotic Potential : It may promote the growth of beneficial gut bacteria.

Food Industry

The compound is utilized in the food industry primarily for its sweetening and humectant properties:

- Sweetener : Due to its low-caloric content compared to traditional sugars, it serves as a sugar substitute in various food products.

- Humectant : It helps retain moisture in baked goods and confections.

Pharmaceutical Industry

In pharmaceuticals, this compound is used as:

- Excipient : It acts as a filler or binder in tablet formulations.

- Active Ingredient : Its biological properties make it suitable for developing medications aimed at metabolic disorders.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Food Product Development | Demonstrated that incorporating this compound reduced caloric content while maintaining sweetness in low-calorie snacks. |

| Johnson et al. (2021) | Diabetes Management | Found that patients consuming products containing this compound showed improved glycemic control compared to those consuming standard sugars. |

| Lee et al. (2022) | Gut Health | Reported that this compound increased the population of beneficial gut bacteria in human trials. |

Wirkmechanismus

The mechanism of action of (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in glycolysis and other metabolic pathways. Its stereochemistry is crucial for its binding affinity and specificity to these enzymes.

Vergleich Mit ähnlichen Verbindungen

D-Glucose Derivatives

Many compounds share the oxane backbone but differ in substituent positions and stereochemistry:

- Dapagliflozin (SGLT2 inhibitor): Contains a (2S,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-3,4,5-triol moiety but differs in stereochemistry (C3: R vs. S in the target compound) and additional aryl substituents .

- α-Arbutin and β-Arbutin: Glycosides with hydroquinone linked to a glucose unit. Their oxane rings have configurations (2R,3S,4S,5R,6R) and (2R,3S,4S,5R,6S), respectively, differing at C6 .

Monosaccharides

- Xylose (): A pentose with the structure (2S,3R,4S,5R)-oxane-2,3,4,5-tetrol. Lacks the hydroxymethyl group at C6 and has fewer hydroxyl groups .

- D-Allitol (): A sugar alcohol derived from allose, with a fully reduced oxane ring and hydroxyl groups at all positions .

Glycosides and Pharmaceutical Derivatives

Biologische Aktivität

Introduction

(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol, commonly referred to as a sugar alcohol derivative, is characterized by its unique molecular structure that includes multiple hydroxyl groups. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 164.16 g/mol

- Structural Features : The compound features a pyranose ring structure typical of monosaccharides and sugar derivatives, which enhances its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : Studies have shown that this compound can scavenge free radicals and reduce oxidative stress in cellular models. It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Effects : The compound has been observed to inhibit inflammatory pathways in various cell types. For instance, it reduces the production of pro-inflammatory cytokines in macrophages and other immune cells.

- Metabolic Regulation : There is evidence suggesting that this compound may play a role in glucose metabolism. It has been linked to improved insulin sensitivity and reduced lipid accumulation in adipocytes.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative damage and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Notable Research Findings

- Antioxidant Mechanisms : A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human dermal fibroblasts exposed to UV radiation, showcasing its protective role against oxidative damage.

- Inflammation Inhibition : In an experimental model using RAW264.7 macrophages, treatment with this compound led to a significant decrease in the expression of inflammatory markers such as TNF-alpha and IL-6 .

- Metabolic Effects : Research indicated that this compound could enhance glucose uptake in 3T3-L1 adipocytes while decreasing triacylglycerol levels. This suggests potential utility in managing metabolic disorders like diabetes.

Q & A

Q. What are the common synthetic routes for (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves regioselective protection of hydroxyl groups and stereocontrolled glycosylation. For example, intermediates with hydroxymethyl and amino-substituted oxane rings (as seen in structurally related compounds) are synthesized via multi-step reactions involving catalysts like boron trifluoride etherate or enzymatic methods to preserve stereochemistry . To ensure stereochemical purity, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with chiral columns are critical for verifying enantiomeric excess (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers focus on?

- Methodological Answer : Key techniques include:

- GC/MS : For molecular weight confirmation (e.g., molecular ion peaks at m/z 342.30 for related derivatives) and fragmentation patterns. However, low volatility may require derivatization (e.g., silylation) .

- Raman Spectroscopy : Peaks at 1100–1200 cm⁻¹ (C-O stretching) and 2900–3000 cm⁻¹ (C-H vibrations) are diagnostic. EC-SERS (electrochemical surface-enhanced Raman spectroscopy) enhances sensitivity for trace analysis .

- NMR : Key signals include δ 3.5–4.5 ppm (hydroxymethyl protons) and δ 5.0–5.5 ppm (anomeric protons in cyclic ethers) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be applied to predict the compound's interactions with biological targets, such as enzymes involved in glucose metabolism?

- Methodological Answer : DFT calculations can model the compound's binding affinity to enzymes like glucokinase. For example, studies on similar oxane derivatives have used molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict hydrogen-bonding interactions with catalytic residues (e.g., Asp205 and Lys169 in glucokinase). Key parameters include binding energy (< −6 kcal/mol) and RMSD (<2 Å) for stable complexes . Further validation via isothermal titration calorimetry (ITC) is recommended to confirm computational predictions .

Q. What experimental strategies are recommended to resolve contradictions in observed biological activity data across different studies, particularly in in vitro versus in vivo models?

- Methodological Answer :

- Dose-Response Analysis : Compare IC₅₀ values across models. For instance, discrepancies in cytotoxicity (e.g., IC₅₀ of 50 µM in vitro vs. no effect in vivo) may arise from pharmacokinetic factors like poor bioavailability. Use pharmacokinetic modeling (e.g., Compartmental PBPK) to adjust dosing regimens .

- Metabolite Profiling : LC-MS/MS can identify active metabolites in plasma that may explain in vivo efficacy missed in in vitro screens .

- Species-Specific Assays : Test humanized cell lines or organoids to bridge interspecies variability .

Q. What are the critical considerations in designing reaction mechanisms to selectively modify the hydroxyl groups of the compound without affecting its core oxane ring structure?

- Methodological Answer :

- Protecting Groups : Use temporary protecting agents (e.g., tert-butyldimethylsilyl for primary hydroxyls) to direct reactivity. For example, benzoylation at the 6-hydroxymethyl position can be achieved with benzoyl chloride in pyridine (yield >80%) while preserving the oxane ring .

- Catalytic Selectivity : Enzymatic catalysts (e.g., lipases) or metal-organic frameworks (MOFs) with tailored pore sizes can enhance regioselectivity. A study on similar triols reported 90% selectivity for C3-OH acylation using Candida antarctica lipase B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.